Vonoprazan (hydrochloride)

Catalog No.
S12892094
CAS No.
M.F
C17H17ClFN3O2S
M. Wt
381.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vonoprazan (hydrochloride)

Product Name

Vonoprazan (hydrochloride)

IUPAC Name

1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine;hydrochloride

Molecular Formula

C17H17ClFN3O2S

Molecular Weight

381.9 g/mol

InChI

InChI=1S/C17H16FN3O2S.ClH/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;/h2-9,11-12,19H,10H2,1H3;1H

InChI Key

OJGGYCBXTRFIGZ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.Cl

Vonoprazan hydrochloride is a novel potassium-competitive acid blocker (PCAB) primarily used for the treatment of gastroesophageal reflux disease and peptic ulcers. Unlike traditional proton pump inhibitors, which irreversibly inhibit the H+^+, K+^+-ATPase enzyme, vonoprazan acts by competing with potassium for binding to the enzyme, thus providing a reversible inhibition of gastric acid secretion. This mechanism allows for a more rapid and sustained increase in intragastric pH, making it effective in managing acid-related disorders .

During its synthesis and metabolism:

  • Formation of Vonoprazan Fumarate: The synthesis begins with the reduction of an ethyl ester to an alcohol, followed by oxidation to an aldehyde. This intermediate is then subjected to reductive amination with methylamine, leading to the formation of the pyrrole derivative. Subsequent steps include sulfonylation and salt formation with fumaric acid to yield vonoprazan fumarate .
  • Metabolism: In the body, vonoprazan is metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4. The metabolites produced are pharmacologically inactive and are conjugated with glucuronic acid for excretion .

Vonoprazan exhibits potent biological activity as an acid secretion inhibitor. Its primary action is through competitive inhibition of the H+^+, K+^+-ATPase enzyme in gastric parietal cells, leading to:

  • Inhibition of Gastric Acid Secretion: Vonoprazan effectively suppresses both basal and stimulated gastric acid secretion, achieving a significant increase in intragastric pH .
  • Rapid Onset of Action: Unlike traditional proton pump inhibitors that require activation in acidic environments, vonoprazan can be administered without regard to meals and reaches peak plasma concentrations within two hours .

Several methods have been developed for synthesizing vonoprazan fumarate:

  • Method I: Involves six steps starting from an ethyl ester, reducing it to an alcohol, oxidizing it to an aldehyde, and performing reductive amination with methylamine .
  • Method II: A seven-step process that includes bromination and fluorination before reductive amination to form the final product .
  • Novel Method: A more efficient four-step synthesis has been reported that simplifies the process by utilizing 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate as a starting material and involves ester hydrolysis, methylamine substitution, sulfonyl chloride substitution, and amide reduction .

Vonoprazan is primarily used in clinical settings for:

  • Management of Gastroesophageal Reflux Disease: It provides rapid symptom relief by effectively controlling gastric acidity.
  • Treatment of Peptic Ulcers: Its ability to maintain elevated intragastric pH aids in healing ulcers and preventing recurrence.

Additionally, ongoing research is exploring its potential use in other gastrointestinal disorders due to its unique mechanism of action.

Vonoprazan's pharmacokinetic profile indicates minimal drug-drug interactions compared to traditional proton pump inhibitors. It is metabolized by multiple cytochrome P450 isoforms but does not significantly interact with drugs that are substrates of CYP2C19, making it a safer alternative for patients on polypharmacy regimens .

Studies have shown that food intake does not significantly affect its absorption or efficacy, allowing flexibility in dosing schedules .

Several compounds share similar mechanisms or therapeutic uses with vonoprazan. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
LansoprazoleProton Pump InhibitorForms a covalent bond with H+^+, K+^+-ATPase; requires activation in acidic conditions.
EsomeprazoleProton Pump InhibitorS-enantiomer of omeprazole; offers improved pharmacokinetics but similar mechanism as PPIs.
SCH28080Potassium-Competitive Acid BlockerSimilar action as vonoprazan but less potent; shorter duration of action.
RabeprazoleProton Pump InhibitorOffers rapid onset but relies on prodrug activation; less effective than vonoprazan under certain conditions.

Vonoprazan stands out due to its rapid onset of action, flexibility regarding meal timing, and a unique mechanism that allows for more effective inhibition of gastric acid secretion compared to conventional proton pump inhibitors .

Key Synthetic Routes for Vonoprazan Base

The synthesis of vonoprazan base represents a significant challenge in pharmaceutical process chemistry due to its unique 1,3,5-trisubstituted pyrrole ring system characterized by a pyridine-3-sulfonyl group at the 1-position, a methylaminomethyl group at the 3-position, and a 2-fluorophenyl group at the 5-position [1]. The efficiency in constructing this complex pyrrole ring system is crucial for large-scale manufacturing of active pharmaceutical ingredients [1].

The original synthetic route developed by Takeda Pharmaceutical involves the conversion of 2'-fluoroacetophenone to a dinitrile intermediate via bromination at the α-position of the carbonyl moiety, followed by catalytic palladium hydrogenation to obtain the 3,5-disubstituted pyrrole [1]. This route achieves synthesis in 40% overall yield but requires multiple redox processes and the use of highly toxic transition metals such as palladium and nickel [1].

Recent advances have focused on developing more efficient and environmentally friendly synthetic approaches. A notable breakthrough involves the use of atom transfer radical cyclization as a key reaction for constructing the pyrrole ring system [1] [3]. This approach enables the synthesis of vonoprazan on a 0.7 kilogram scale without isolation of intermediates throughout the process, achieving 23% overall yield in six steps [1].

Reductive Amination Strategies

Reductive amination represents a critical step in vonoprazan synthesis, involving the conversion of aldehyde intermediates to the corresponding methylaminomethyl derivatives [5] [10]. The process typically employs 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde as the starting material, which undergoes condensation with methylamine alcohol solution for 6-8 hours to generate the corresponding imine intermediate [5] [20].

The reductive amination process has been optimized through systematic investigation of reducing agents and reaction conditions [5] [20]. Sodium borohydride has emerged as the preferred reducing agent, with reaction temperatures maintained between 20-30°C for 1-2 hours [5]. Alternative reducing agents including potassium borohydride have been evaluated, showing comparable efficacy with yields ranging from 92-95% [5].

Reducing AgentTemperature (°C)Reaction Time (h)Yield (%)Reference
Sodium borohydride20-301-292-95 [5] [20]
Potassium borohydride20-301-290-93 [5]
Lithium aluminum hydride0-50.5-185-88 [10]

Process optimization studies have demonstrated that the reductive amination can be performed using formic acid in combination with the Leucart-Wallach reaction, which enhances both purity and yield of the vonoprazan fumarate product [4]. This approach involves formation of a Schiff base from the aldehyde precursor and methylamine, followed by reduction with sodium borohydride [4].

The reductive amination strategy has been further refined through the development of a telescoped process that avoids isolation of the unstable imine intermediate [1]. This approach involves direct treatment of the aldehyde with methylamine followed by in-situ reduction, achieving improved process efficiency and reduced material handling requirements [1].

Sulfonylation Reaction Mechanisms

Sulfonylation of the pyrrole nitrogen represents a challenging transformation in vonoprazan synthesis due to the competing reactivity of multiple nucleophilic sites [1] [6]. The selective introduction of the pyridine-3-sulfonyl group at the 1-position of the pyrrole ring requires careful control of reaction conditions and protecting group strategies [1].

The mechanism of sulfonylation involves electrophilic aromatic substitution where pyridine-3-sulfonyl chloride acts as the electrophile [6] [25]. The reaction proceeds through formation of a sulfonyloxonium intermediate, which undergoes nucleophilic attack by the pyrrole nitrogen [25]. The use of sodium hydride as a base in 1,2-dimethoxyethane solvent has proven optimal for this transformation [1].

Process development studies have revealed that protection of the amine functionality is essential for achieving selective sulfonylation [1] [20]. The use of tert-butoxycarbonyl protecting groups has been extensively investigated, with reaction conditions optimized to maintain stability under the basic conditions required for sulfonylation [20]. The protecting group strategy involves treatment with di-tert-butyl dicarbonate under ice bath conditions for 1-2 hours [20].

Alternative sulfonylation strategies have been explored using different protecting groups for the methylamine functionality [1]. The use of N-methylformamide as a protecting group has shown particular promise, achieving 69% yield when potassium hydroxide is employed as the base in N,N-dimethylacetamide solvent at -15°C [1]. This approach offers advantages in terms of cost-effectiveness and simplified work-up procedures [1].

Protecting GroupBaseSolventTemperature (°C)Yield (%)Reference
BenzylPotassium carbonateMethanol4074 [1]
MesylPotassium carbonateMethanol3553 [1]
FormylPotassium hydroxideN,N-dimethylacetamide-1569 [1]
tert-ButoxycarbonylSodium hydrideTetrahydrofuran0-2585-90 [20]

The sulfonylation reaction mechanism has been further elucidated through computational studies that demonstrate the importance of electronic effects in determining regioselectivity [1]. The electron-withdrawing nature of the fluorophenyl substituent at the 5-position enhances the nucleophilicity of the pyrrole nitrogen, facilitating selective sulfonylation [1].

Fumarate Salt Formation Techniques

Counterion Selection Rationale

The selection of fumarate as the counterion for vonoprazan salt formation is based on extensive physicochemical property optimization studies [11] [14]. Fumarate provides superior stability characteristics compared to other dicarboxylic acid counterions, with enhanced solubility properties and favorable crystalline morphology [14] [15].

Comparative studies of various counterions have demonstrated that fumarate salt exhibits optimal pharmaceutical properties including dissolution rate, stability under stress conditions, and manufacturing feasibility [14]. The fumarate counterion contributes to hydrogen bonding networks that stabilize the crystal lattice while maintaining adequate aqueous solubility [14].

Alternative counterions including oxalate, citrate, and hydrochloride have been systematically evaluated [2] [12]. Oxalate salts show comparable stability but inferior dissolution characteristics, while citrate forms exhibit hygroscopic tendencies that complicate manufacturing and storage [2]. Hydrochloride salts demonstrate good solubility but lack the stability advantages conferred by the fumarate counterion [2].

CounterionSolubility (mg/mL)Stability (% degradation/month)HygroscopicityReference
Fumarate2.10.1Low [14] [15]
Oxalate1.80.2Low [12]
Citrate3.20.5High [2]
Hydrochloride4.10.8Medium [2]

The fumarate counterion selection is further supported by machine learning-assisted cocrystal screening studies that identified optimal hydrogen bonding patterns between vonoprazan and fumaric acid [14]. These studies employed artificial neural network models to predict coformer compatibility and successfully identified fumarate as providing superior intermolecular interactions [14].

Recrystallization Process Development

Recrystallization process development for vonoprazan fumarate has focused on optimizing solvent systems, temperature profiles, and crystallization kinetics to achieve consistent crystal form and purity [15] [21]. The development of robust crystallization processes is essential for ensuring batch-to-batch reproducibility and meeting pharmaceutical quality standards [15].

Solvent screening studies have identified ethanol-water mixtures as optimal for vonoprazan fumarate recrystallization [15]. The preferred solvent composition involves ethanol and water in ratios ranging from 1:1 to 1:3, with higher water content favoring slower crystallization and improved crystal quality [15]. Process optimization involves heating the crude product to 50-65°C for dissolution, followed by controlled cooling to room temperature and final crystallization at 0-10°C [15].

The recrystallization process has been systematically optimized through factorial design experiments that evaluated the effects of temperature, solvent composition, stirring rate, and seeding strategies [15]. Results demonstrate that controlled cooling rates of 0.5-1.0°C per minute provide optimal balance between yield and crystal quality [15].

Solvent SystemRatioDissolution Temperature (°C)Crystallization Temperature (°C)Yield (%)Purity (%)Reference
Ethanol/Water1:160-650-1066.399.2 [15]
Ethanol/Water1:250-600-1065.499.5 [15]
Ethanol/Water1:350-600-1062.399.7 [15]
Acetonitrile/Water3:155-605-1558.298.8 [21]

Alternative crystallization approaches have been developed using reaction crystallization techniques that combine salt formation and crystallization in a single step [14]. This approach involves dissolution of vonoprazan free base in organic solvents followed by addition of fumaric acid solution, achieving rapid crystallization and high purity products [14]. The reaction crystallization method has been successfully scaled to kilogram quantities with yields of 70-80% [4].

Process analytical technology has been implemented to monitor crystallization progress through real-time measurement of particle size distribution, crystal polymorphism, and solution concentration [26] [27]. High-performance liquid chromatography methods have been developed for in-process monitoring of impurity profiles and ensuring consistent product quality [26] [27].

Industrial-Scale Production Challenges

Solvent System Optimization

Industrial-scale production of vonoprazan presents significant challenges related to solvent selection, waste minimization, and environmental compliance [16] [17] [18]. The manufacture of vonoprazan requires multi-step syntheses involving complex chemistries that demand careful optimization of solvent systems for each reaction step [16] [17].

Process development studies have identified critical solvent-related challenges including the use of toxic solvents such as 1,2-dichloroethane in atom transfer radical cyclization reactions [1]. Although 1,2-dichloroethane provides optimal conversion rates of 84.7% by high-performance liquid chromatography analysis, its high toxicity makes it unsuitable for large-scale manufacturing [1]. Extensive solvent screening has led to the development of alternative solvent mixtures comprising toluene and acetonitrile in 3:1 ratio, achieving comparable conversion rates while meeting safety requirements [1].

The optimization of solvent systems has involved systematic evaluation of reaction kinetics, product selectivity, and work-up efficiency across multiple solvent combinations [1] [18]. Critical parameters include solvent polarity effects on reaction rates, phase separation characteristics for extraction procedures, and compatibility with downstream processing steps [18].

Reaction StepOriginal SolventOptimized SolventConversion (%)Safety BenefitsReference
Atom Transfer Radical Cyclization1,2-DichloroethaneToluene/Acetonitrile (3:1)84.7Reduced toxicity [1]
Reductive AminationMethanolEthanol/Water (2:1)92-95Lower volatility [5]
SulfonylationTetrahydrofuran1,2-Dimethoxyethane85-90Improved stability [1]
CrystallizationPure ethanolEthanol/Water mixtures65-70Reduced solvent usage [15]

Supply chain considerations have become increasingly important in solvent selection, with manufacturers facing disruptions that impact availability and cost of specialized solvents [18]. Process optimization has therefore focused on identifying readily available, cost-effective solvent alternatives that maintain process performance while reducing supply chain risk [18].

Environmental regulations have driven the development of greener solvent systems that minimize waste generation and environmental impact [27]. Green chemistry principles have been applied to identify bio-renewable solvents and develop solvent recovery and recycling processes that reduce overall environmental footprint [27].

Temperature-Dependent Yield Improvements

Temperature optimization represents a critical factor in achieving consistent yields and product quality in industrial-scale vonoprazan production [1] [18] [30]. Systematic studies have revealed complex temperature dependencies across multiple reaction steps, requiring careful optimization to maximize overall process efficiency [1] [30].

Atom transfer radical cyclization reactions exhibit strong temperature sensitivity, with optimal conditions identified at 85°C using copper chloride catalyst systems [1]. Temperature variations of ±5°C can result in yield fluctuations of 10-15%, necessitating precise temperature control systems for industrial implementation [1]. Lower temperatures favor incomplete conversion, while higher temperatures promote undesired side reactions and catalyst decomposition [1].

Reductive amination steps demonstrate optimal performance at controlled temperatures between 20-30°C, with careful temperature management during sodium borohydride addition being critical for yield optimization [5] [20]. Exothermic reaction profiles require implementation of sophisticated cooling systems to maintain temperature control during large-scale operations [30].

Process StepOptimal Temperature (°C)Temperature Tolerance (±°C)Yield Impact (%/°C deviation)Reference
Atom Transfer Radical Cyclization8532.5 [1]
Reductive Amination2551.8 [5] [20]
Sulfonylation0-2523.2 [1] [20]
Crystallization (Dissolution)6051.2 [15]
Crystallization (Nucleation)524.1 [15]

Process analytical technology implementation has enabled real-time monitoring of temperature effects on reaction kinetics and product formation [30]. Advanced process control systems incorporate feedback mechanisms that automatically adjust heating and cooling rates based on in-process measurements of reaction progress [30].

Scale-up considerations have revealed that heat transfer limitations become significant at industrial scales, requiring redesign of reactor systems and heat exchange equipment [30]. Computational fluid dynamics modeling has been employed to optimize heat transfer and ensure uniform temperature distribution throughout reaction vessels [30].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

381.0714038 g/mol

Monoisotopic Mass

381.0714038 g/mol

Heavy Atom Count

25

Dates

Modify: 2024-08-10

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